

4-isopropoxycarbonylphenylboronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: *Isopropoxycarbonylphenylboronic acid*

Cat. No.: *B1301989*

[Get Quote](#)

An In-depth Technical Guide to 4-Isopropoxycarbonylphenylboronic Acid

This technical guide provides a comprehensive overview of **4-isopropoxycarbonylphenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and relevant experimental workflows.

Core Compound Information

4-Isopropoxycarbonylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with both a boronic acid group and an isopropoxycarbonyl group. This bifunctional nature makes it a versatile reagent in synthetic chemistry.

Molecular Structure:

 Molecular Structure of 4-Isopropoxycarbonylphenylboronic acid

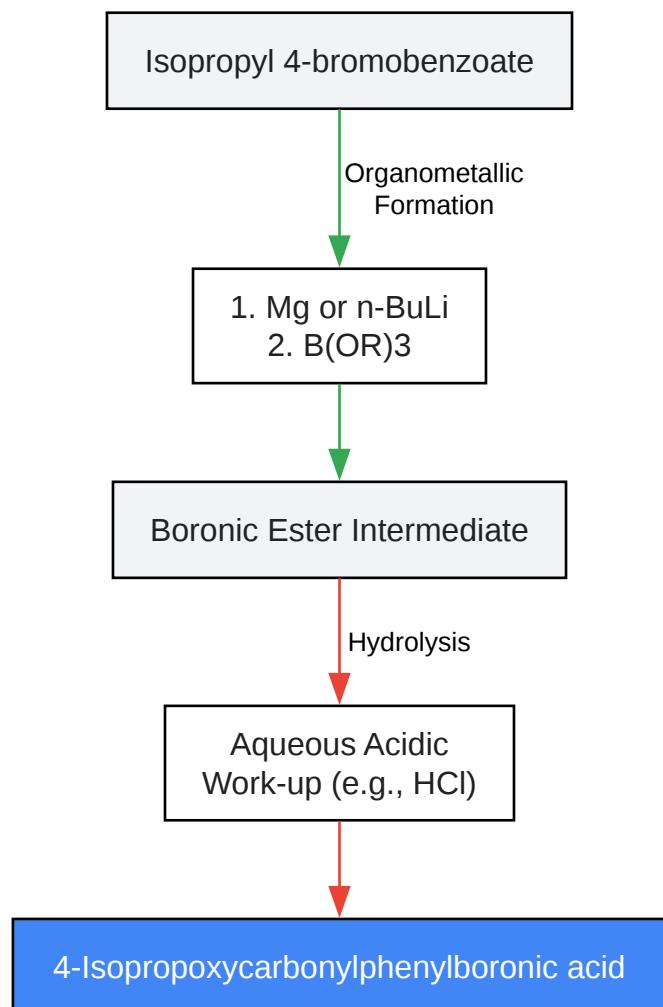
Image Credit: Chem-Impex International

Physicochemical and Identification Data

The key quantitative data for **4-isopropoxycarbonylphenylboronic acid** are summarized below for easy reference.

Property	Value	Source
CAS Number	342002-82-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ BO ₄	[1] [2] [3]
Molecular Weight	208.02 g/mol	[2] [3]
IUPAC Name	Propan-2-yl 4-(dihydroxyboranyl)benzoate	[1] [2]
Melting Point	111 °C	[2]
Boiling Point	359.0 ± 44.0 °C (Predicted)	[2]
Density	1.17 ± 0.1 g/cm ³ (Predicted)	[2]
Appearance	White to off-white crystalline powder	[2]
pKa	8.07 ± 0.16 (Predicted)	[2]

Safety and Handling


This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Statements
IRRITANT	GHS07	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351 +P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

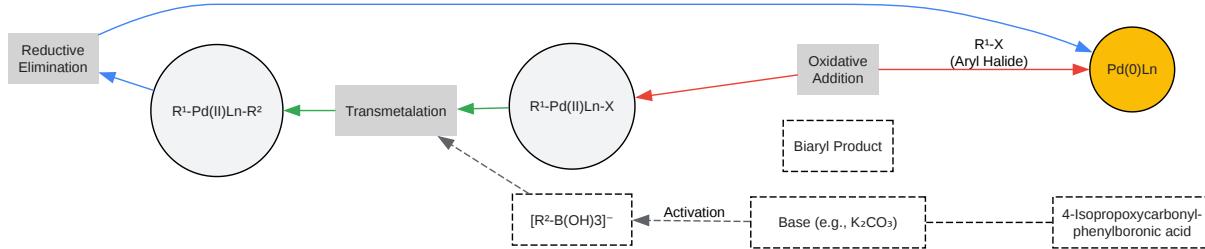
Data sourced from ChemicalBook.[\[2\]](#)

Synthesis Pathways

Arylboronic acids are typically synthesized through the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The diagram below illustrates a generalized and logical synthetic route to **4-isopropoxycarbonylphenylboronic acid** starting from a halogenated precursor.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis of **4-isopropoxycarbonylphenylboronic acid**.


Core Application: The Suzuki-Miyaura Coupling Reaction

The primary application of **4-isopropoxycarbonylphenylboronic acid** in research and development is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^[4] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals.^[5]

Boronic acids are valued in these reactions for their stability, low toxicity, and tolerance of a wide range of functional groups.[5][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism involves a palladium catalyst cycling through several key steps. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

While specific conditions vary, the following provides a detailed, representative methodology for using **4-isopropoxycarbonylphenylboronic acid** in a Suzuki coupling reaction.

Objective: To synthesize an unsymmetrical biaryl compound via the coupling of an aryl halide with **4-isopropoxycarbonylphenylboronic acid**.

Materials:

- Aryl halide (e.g., 4-iodotoluene) (1.0 equiv)
- **4-Isopropoxycarbonylphenylboronic acid** (1.2 equiv)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.02 - 0.05 equiv)
- Base (e.g., K_2CO_3 or K_3PO_4) (2.0 - 3.0 equiv)
- Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide, **4-isopropoxycarbonylphenylboronic acid**, and the base.
- Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
- Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are crucial in medicinal chemistry.^[7] The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, making these compounds valuable for developing therapeutic agents.^[8] Phenylboronic acid-based molecules are explored for various biomedical applications, including:

- Anticancer Agents: As proteasome inhibitors. The well-known drug Bortezomib contains a boronic acid functional group.^[7]

- Glucose Sensing: The ability of boronic acids to reversibly bind with diols makes them suitable for developing glucose-responsive materials, for instance, in self-regulating insulin delivery systems.[9]
- Drug Delivery: Phenylboronic acid-functionalized polymers are used to create pH-sensitive drug delivery systems that can target tumor cells.[8]

The isopropoxycarbonyl group on **4-isopropoxycarbonylphenylboronic acid** can serve as a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, providing another point for conjugation or interaction within a biological system.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | 342002-82-8 [chemicalbook.com]
- 3. 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | 342002-82-8 [amp.chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-isopropoxycarbonylphenylboronic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1301989#4-isopropoxycarbonylphenylboronic-acid-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com